molecular formula C12H15NO2 B159130 Methyl 2-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate CAS No. 132734-41-9

Methyl 2-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate

Cat. No.: B159130
CAS No.: 132734-41-9
M. Wt: 205.25 g/mol
InChI Key: LDYCAHXKKKWYHW-UHFFFAOYSA-N
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Description

Methyl 2-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate is a useful research compound. Its molecular formula is C12H15NO2 and its molecular weight is 205.25 g/mol. The purity is usually 95%.
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Properties

CAS No.

132734-41-9

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

methyl 2-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate

InChI

InChI=1S/C12H15NO2/c1-15-12(14)11-9-5-3-2-4-8(9)6-7-10(11)13/h6-7H,2-5,13H2,1H3

InChI Key

LDYCAHXKKKWYHW-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C=CC2=C1CCCC2)N

Canonical SMILES

COC(=O)C1=C(C=CC2=C1CCCC2)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-(Benzhydrylideneamino)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid methyl ester (Intermediate 6, 8.2 g) was dissolved in THF (100 mL) and 1N hydrochloric acid was added (100 mL). The mixture was stirred for 1 hour and then passed through an SCX-2 SPE column. The column was washed with acetonitrile and then the desired product was eluted with a solution of 2M ammonia in methanol. Evaporation of the solvent gave the title compound as a clear oil (2.8 g) which was used without further purification or analysis.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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Quantity
100 mL
Type
solvent
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A 500 mL RB flask was charged with Example 128B (13.66 g, 47.54 mmol), benzene (190 mL), and MeOH (48 mL). To this stirred solution under N2 was added TMSCHN2 (30.9 mL, 61.81 mmol, 2.0M solution in hexanes). The reaction was stirred at room temperature for 1 hour, then quenched with 3 mL glacial AcOH. The solvent was evaporated to dryness to give a residue. The residue was dissolved in 150 mL AcOH. PtO2 (7.00 g) was added to a 500 mL reaction vessel for a Parr shaker, then purged with Ar. The solution of the residue in AcOH was then added. The vessel was fitted to the Parr shaker and charged with H2 to 60 psi (fill and vent 3×). The shaker was run for 3 hours, then filtered and evaporated to dryness to yield a solid residue. A 500 mL RB flask was charged with the residue and CH2Cl2 (154 mL). To this flask was added TFA (26 mL). The reaction was stirred for 3 hours, then transferred to a separatory funnel. The organic layer was washed with NaOH (2×250 mL) and brine (200 mL), dried over MgSO4, filtered, and evaporated to dryness to give the desired product (8.72 g, 91%). MS (ESI+Q1MS) m/e 206 (M+H)+; 1H-NMR (DMSO) δ 6.83 (d, 1H), 6.52 (d, 2H), 5.26 (s, 2H), 3.78 (s, 3H), 2.62 (m, 2H), 2.56 (m, 2H), 1.63 (quint., 4H).
[Compound]
Name
Example 128B
Quantity
13.66 g
Type
reactant
Reaction Step One
Quantity
190 mL
Type
reactant
Reaction Step Two
Name
Quantity
48 mL
Type
reactant
Reaction Step Three
Quantity
30.9 mL
Type
reactant
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Name
Quantity
26 mL
Type
reactant
Reaction Step Five
Name
Quantity
150 mL
Type
reactant
Reaction Step Six
Name
Quantity
7 g
Type
catalyst
Reaction Step Seven
Quantity
154 mL
Type
solvent
Reaction Step Eight
Yield
91%

Synthesis routes and methods III

Procedure details

The white solid from Example 128B (7.17 g, 24.61 mmol) was dissolved in benzene (250 ml) and methanol (62 ml). To the stirring solution was added 2 M trimethylsilyldiazomethane (12.3 ml) until the yellow color persisted for ten minutes. The reaction was then stirred at room temperature or 1 hour. To the solution was added acetic acid until the yellow color disappeared. The solvent was then removed. The crude material (7.52 g, 24.61 mmol) was dissolved in acetic acid (100 mL) and Pt2O (3.50 g, 15.4 mmol) was added shaken in a reactor pressurized with 60 psi of H2 at 25° C. for 80 hours, filtered, and concentrated. The concentrate was treated with dichloromethane (70 mL) and TFA (12 mL) and stirred for 3 hours. The organic layer was washed with NaOH (2×250 mL) and brine (200 mL), dried (MgSO4), filtered, and concentrated to provide the desired product. MS (ESI(+)) m/e 206+H)+; 1H NMR (300 MHz, DMSO-d6) δ 6.83 (d, 1H), 6.53 (d, 1H), 5.26 (bs, 2H), 3.78 (s, 3H), 2.62 (m, 2H), 2.57 (m, 2H), 1.64 (m, 4H).
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solid
Quantity
7.17 g
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Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
12.3 mL
Type
reactant
Reaction Step Two
[Compound]
Name
crude material
Quantity
7.52 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
[Compound]
Name
Pt2O
Quantity
3.5 g
Type
reactant
Reaction Step Four
Quantity
62 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

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